5-(2'-Chloroethyl)aminouracil
Description
Historical Context of Substituted Uracil (B121893) Derivative Research
The investigation of substituted uracil derivatives has been a cornerstone of medicinal chemistry for decades. Uracil's role as a nucleobase in RNA makes it a prime target for modification in the quest for new drugs that can interfere with cellular processes like replication and proliferation. Current time information in Bangalore, IN.mdpi.com A pivotal moment in this field was the synthesis and discovery of the anticancer properties of 5-Fluorouracil (5-FU) in the mid-20th century. researchgate.netnih.gov 5-FU functions as an antimetabolite, inhibiting thymidylate synthase, a critical enzyme in the synthesis of DNA, thereby highlighting the potential of 5-substituted uracils in cancer therapy. researchgate.netnih.govconsensus.app
Concurrently, research into nitrogen mustards, a class of alkylating agents, demonstrated their potent cytotoxic effects, leading to their use in treating various cancers. oup.comnih.gov These compounds act by forming covalent bonds with DNA, inducing damage that leads to apoptosis (cell death). chemicalbook.comunomaha.edu This led to a strategic convergence of these two research streams: the creation of hybrid molecules that couple the uracil scaffold to a nitrogen mustard group. The rationale was that cancer cells, with their high rate of proliferation and need for nucleic acids, might preferentially uptake the uracil-based compound, delivering the cytotoxic alkylating agent more selectively. chemicalbook.comunomaha.edu
The most prominent example of this approach is 5-Bis(2-chloroethyl)aminouracil , more commonly known as Uracil Mustard. oup.comnih.govoup.com Synthesized and reported as a new anti-tumor agent in the late 1950s, Uracil Mustard was found to be an active oncolytic agent against tumors like the Walker carcinosarcoma 256 in rats. oup.comoup.com The success and known bioactivity of Uracil Mustard established a clear precedent and historical foundation for the synthesis and investigation of other, structurally related alkylating uracil derivatives. unomaha.edu
Rationale for Contemporary Academic Inquiry into 5-(2'-Chloroethyl)aminouracil
The primary rationale for academic inquiry into this compound stems directly from the legacy of Uracil Mustard. Uracil Mustard is a bifunctional alkylating agent, meaning it has two reactive chloroethyl arms. nih.gov This allows it to form both mono-adducts and, crucially, inter- and intra-strand cross-links in DNA, which are particularly difficult for cells to repair and are a major source of its cytotoxicity. chemicalbook.com However, this high reactivity is also associated with significant toxicity.
Contemporary research into This compound , a monofunctional analogue, is driven by a classic medicinal chemistry strategy: modulating structure to refine the activity and therapeutic index of a lead compound. The key scientific questions underpinning this research are:
Structure-Activity Relationship (SAR): How does the removal of one of the chloroethyl arms affect the compound's biological activity? A monofunctional agent can still alkylate DNA but cannot form cross-links. Investigating this difference provides fundamental insights into the mechanism of cytotoxicity for this class of compounds.
Toxicity Profile: Is a monofunctional derivative less toxic than its bifunctional counterpart? By reducing the potential for DNA cross-linking, researchers hypothesize that the compound might exhibit a more favorable toxicity profile, a critical consideration in the development of chemotherapeutic agents.
In essence, the study of this compound represents a logical and systematic step in exploring the chemical space around bioactive uracil-mustard compounds to potentially identify new agents with improved properties. unomaha.eduresearchgate.net
Scope and Objectives of Fundamental Research Pertaining to this compound
Fundamental research on a novel compound like this compound is typically systematic and multi-faceted. The primary objectives are to fully characterize the molecule's chemical nature and to gain a preliminary understanding of its biological potential. The scope of this research generally includes:
Chemical Synthesis and Characterization: The first objective is to establish a reliable and efficient synthetic pathway for the compound. researchgate.net Following synthesis, the compound's identity and purity must be rigorously confirmed using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
Physicochemical Profiling: Key properties such as melting point, solubility in various solvents, and the octanol-water partition coefficient (LogP) are determined. chemeo.com These parameters are crucial for understanding the compound's behavior in biological assays and for predicting its drug-like properties. unomaha.edu
Investigation of Chemical Reactivity: A core objective is to study the reactivity of the 2'-chloroethylamino group. This involves kinetic studies to determine its alkylating potential and to identify the conditions under which it reacts with relevant nucleophiles, providing a basis for understanding its interaction with biological macromolecules.
In Vitro Biological Evaluation: The compound would be screened against a panel of cancer cell lines to assess its cytotoxic or cytostatic effects. researchgate.netnih.gov These assays determine the concentration at which the compound inhibits cell growth (e.g., IC50 value) and allow for comparison with parent compounds like Uracil Mustard and other standard chemotherapeutic agents.
Mechanistic Studies: A further objective is to elucidate its mechanism of action. This involves investigating its effects on DNA, RNA, and protein synthesis, and determining whether it induces DNA damage and triggers apoptotic pathways in cells. chemicalbook.com These studies aim to confirm whether it acts primarily as a DNA alkylating agent as hypothesized.
Detailed Research Data
Given the limited specific literature on this compound, data from closely related compounds are presented to provide context for the properties and research findings that would be relevant to its investigation.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | 5-Aminouracil (B160950) | This compound | 5-Bis(2-chloroethyl)aminouracil (Uracil Mustard) |
| CAS Number | 932-52-5 lookchem.com | 65-68-9 guidechem.com | 66-75-1 nih.gov |
| Molecular Formula | C₄H₅N₃O₂ lookchem.com | C₆H₈ClN₃O₂ nih.gov | C₈H₁₁Cl₂N₃O₂ nih.gov |
| Molecular Weight | 127.10 g/mol lookchem.com | 189.60 g/mol | 252.10 g/mol nih.gov |
| Appearance | Beige to brown powder lookchem.com | Not available in searched literature | Creamy white crystalline powder nih.gov |
| Melting Point | >300 °C lookchem.com | Not available in searched literature | ~206 °C (decomposes) chemicalbook.com |
| Water Solubility | 0.5 g/L (20 °C) lookchem.com | Not available in searched literature | < 1 mg/mL at 68 °F nih.gov |
| LogP (Predicted) | -1.4 | Not available in searched literature | 1.2 nih.gov |
Table 2: Summary of Key Research Findings for the Related Compound Uracil Mustard
| Research Area | Key Finding | Model System | Reference |
| Antitumor Activity | Demonstrated oncolytic (cancer-killing) activity. | Walker carcinosarcoma 256 in rats. | oup.comoup.com |
| Antitumor Activity | Showed activity against Sarcoma 180 and Ehrlich carcinoma. | Mouse models. | nih.gov |
| Mechanism of Action | Acts as a DNA alkylating agent, causing damage that leads to apoptosis. | General knowledge on nitrogen mustards. | chemicalbook.comunomaha.edu |
| Cellular Effects | Inhibits the synthesis of DNA, RNA, and protein at high concentrations. | In vitro studies. | chemicalbook.com |
| Clinical Relevance | Has been used in the palliative treatment of various lymphatic malignancies. | Human clinical studies. | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
65-68-9 |
|---|---|
Molecular Formula |
C6H8ClN3O2 |
Molecular Weight |
189.6 g/mol |
IUPAC Name |
5-(2-chloroethylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H8ClN3O2/c7-1-2-8-4-3-9-6(12)10-5(4)11/h3,8H,1-2H2,(H2,9,10,11,12) |
InChI Key |
WEGIIMNVVVHGKX-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1)NCCCl |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)NCCCl |
Other CAS No. |
65-68-9 |
Origin of Product |
United States |
Advanced Structural Elucidation and Conformational Analysis of 5 2 Chloroethyl Aminouracil
Spectroscopic Methodologies for Definitive Structural Assignment of 5-(2'-Chloroethyl)aminouracil
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. ccea.org.uk For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.
In a typical ¹H NMR spectrum, the protons of the 2'-chloroethyl group are expected to exhibit characteristic signals. The methylene (B1212753) protons adjacent to the chlorine atom would appear as a triplet, shifted downfield due to the electron-withdrawing effect of the halogen. The methylene protons adjacent to the amino group would also present as a triplet, with its chemical shift influenced by the neighboring nitrogen. The proton at the C6 position of the uracil (B121893) ring would likely appear as a singlet, and the N-H protons of the uracil ring and the amino group would be visible, though their chemical shifts and multiplicities could be affected by the solvent and concentration. High-resolution NMR instruments allow for the observation of spin-spin splitting patterns, which follow the n+1 rule and provide information about the number of neighboring protons. ccea.org.uk
¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. researchgate.net Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbonyl carbons (C2 and C4) in the uracil ring are expected to be in the downfield region. The carbons of the 2'-chloroethyl side chain will have distinct signals, with the carbon bonded to the chlorine atom being the most deshielded.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on the analysis of similar structures. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-6 | ~7.5 (s) | C-6: ~125 |
| H-1 | ~10.5 (br s) | C-5: ~100 |
| H-3 | ~11.0 (br s) | C-2: ~152 |
| -NH- | Variable | C-4: ~165 |
| -CH₂-N- | ~3.4 (t) | -CH₂-N-: ~40 |
| -CH₂-Cl | ~3.7 (t) | -CH₂-Cl: ~45 |
s: singlet, t: triplet, br s: broad singlet
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
The mass spectrum of the closely related compound, 5-[bis(2-chloroethyl)amino]uracil (Uracil Mustard), shows a characteristic fragmentation pattern that can be used to infer the behavior of this compound. nih.gov The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for chlorine-containing fragments, aiding in their identification. Common fragmentation pathways would likely involve the loss of the chloroethyl side chain or parts of it, as well as fragmentation of the uracil ring.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound This table is predictive and based on the analysis of the related compound 5-[bis(2-chloroethyl)amino]uracil. nih.gov
| m/z Value | Possible Fragment Identity |
| 205/207 | [M]⁺ (Molecular ion) |
| 156 | [M - CH₂Cl]⁺ |
| 142 | [M - C₂H₄Cl]⁺ |
| 126 | [Uracil-NH]⁺ |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.govnih.gov By analyzing the vibrational modes of the bonds, the presence of key structural features in this compound can be confirmed. The IR and Raman spectra of the parent compound, 5-aminouracil (B160950), have been studied in detail and provide a strong basis for interpreting the spectra of its derivatives. nih.govnih.govresearchgate.net
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching vibrations of the uracil ring and the secondary amine, typically in the region of 3200-3400 cm⁻¹. The C=O stretching vibrations of the uracil ring will give rise to strong absorptions around 1650-1750 cm⁻¹. The C-N and C-C stretching vibrations, as well as various bending vibrations, will appear in the fingerprint region (below 1500 cm⁻¹). The C-Cl stretching vibration of the chloroethyl group is expected in the range of 600-800 cm⁻¹.
Raman spectroscopy provides complementary information. While C=O stretching is strong in the IR, C=C and C-N stretching vibrations of the ring may be more prominent in the Raman spectrum. The symmetric vibrations of the molecule are often strong in Raman scattering.
Table 3: Predicted Vibrational Frequencies for this compound This table is predictive and based on data from 5-aminouracil. nih.govnih.govresearchgate.net
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretching (ring) | ~3200-3400 | ~3200-3400 |
| N-H Stretching (amino) | ~3300 | ~3300 |
| C=O Stretching | ~1650-1750 (strong) | ~1650-1750 (weak) |
| C=C Stretching | ~1600 | ~1600 (strong) |
| N-H Bending | ~1620 | ~1620 |
| C-Cl Stretching | ~600-800 | ~600-800 |
X-ray Crystallography of this compound and its Co-crystals
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. pages.dev This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.com
While a crystal structure for this compound is not publicly available, the crystal structure of the related compound 5-aminouracil has been determined. researchgate.net For this compound, obtaining a single crystal suitable for X-ray diffraction would be a key step. The resulting crystal structure would reveal the precise geometry of the uracil ring and the conformation of the 2'-chloroethylamino side chain. It would also elucidate the packing of the molecules in the crystal lattice, highlighting any intermolecular hydrogen bonds involving the N-H and C=O groups of the uracil moiety and the amino group.
The formation of co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, could also be explored. Co-crystallization with other molecules, for example, through hydrogen bonding interactions, might facilitate the growth of high-quality crystals and provide further insights into the non-covalent interactions of this compound.
Conformational Dynamics and Preferred Orientations of this compound in Solution
The 2'-chloroethylamino side chain of this compound is flexible, allowing for multiple conformations in solution. The study of these conformational dynamics is crucial for understanding the molecule's behavior in a biological environment. The conformation of the side chain is primarily determined by the torsion angles around the C5-N, N-C1', and C1'-C2' bonds.
Computational methods, such as molecular mechanics and quantum-chemical calculations, can be used to predict the potential energy surface and identify the most stable conformers. These studies on other 5-substituted uracils suggest that the orientation of the substituent relative to the uracil ring is influenced by steric and electronic factors. science.gov Intermolecular hydrogen bonding with solvent molecules can also play a significant role in determining the preferred conformation in solution. science.gov
Experimental techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy can provide information about through-space proximities between protons, which can help to determine the preferred orientation of the side chain relative to the uracil ring in solution.
Chiroptical Properties and Stereoisomerism of this compound
Chiroptical properties, such as optical rotation and circular dichroism, are characteristic of chiral molecules, which are non-superimposable on their mirror images. This compound, in its ground state, does not possess a stereocenter and is therefore achiral. As an achiral molecule, it is not expected to exhibit optical activity.
Stereoisomerism in this context is not a factor, as there are no chiral centers or elements of planar or axial chirality in the molecule's structure. Therefore, the study of chiroptical properties is not applicable to this compound itself.
Investigation of Molecular Interactions and Biochemical Processes Involving 5 2 Chloroethyl Aminouracil
Non-Covalent Interactions of 5-(2'-Chloroethyl)aminouracil with Biological Macromolecules
Non-covalent interactions are fundamental to the biological activity of many molecules, governing their recognition and binding to macromolecules such as proteins and nucleic acids. nih.gov For this compound, these interactions are the initial steps that can lead to its ultimate biological effects.
Hydrogen Bonding Interactions Involving this compound
Hydrogen bonds are a critical type of non-covalent interaction that significantly influences the specificity and stability of ligand-receptor complexes. iitk.ac.in The uracil (B121893) moiety of this compound possesses multiple hydrogen bond donor and acceptor sites, enabling it to form a network of interactions with biological targets. researchgate.net The N-H groups at positions 1 and 3 of the pyrimidine (B1678525) ring, as well as the exocyclic amino group at position 5, can act as hydrogen bond donors. iitk.ac.in Conversely, the carbonyl oxygens at positions 2 and 4 are potent hydrogen bond acceptors. iitk.ac.in The ability of the uracil structure to engage in these interactions is well-documented and plays a key role in its biological recognition. researchgate.net
Ligand-Protein Interaction Profiling of this compound (e.g., enzyme binding studies)
The interaction of this compound with proteins, particularly enzymes, is a key area of investigation. While specific binding studies on this compound are not extensively detailed in the provided results, the interactions of similar uracil derivatives provide valuable insights. For instance, 5-aminouracil (B160950) (5-AU), a related compound, has been shown to bind to enzymes like dihydropyrimidinase (DHPase). nih.gov In the crystal structure of Pseudomonas aeruginosa DHPase complexed with 5-AU, interactions were observed with specific amino acid residues, including Tyr155, Ser289, and Asn337, as well as with the zinc ions in the enzyme's active site. nih.gov
These interactions highlight the potential for the uracil core of this compound to engage in similar binding modes with various enzymes. The chloroethyl group, however, introduces a reactive element that can lead to covalent modification, a process that often follows initial non-covalent binding. The study of weak ligand-protein interactions can be performed using techniques like relaxometry of long-lived spin order, which has been shown to be sensitive to such binding events. rsc.org
| Enzyme | Interacting Residues with 5-Aminouracil | Interaction Type |
| Dihydropyrimidinase (PaDHPase) | Tyr155, Ser289, Asn337 | Hydrogen Bonding, Metal Coordination |
| Uracil-DNA Glycosylase | Gln67, Tyr70, Phe81, Asn127, His191 | Hydrogen Bonding |
| Dihydroorotase | Arg18, Asn43, Thr106, Lys230, Ala275 | Hydrogen Bonding |
| This table is based on interactions of the related compound 5-aminouracil and suggests potential interaction sites for this compound. nih.gov |
Interactions with Nucleic Acids (DNA, RNA)
As a uracil analog, this compound has the potential to interact with nucleic acids. Uracil is a fundamental component of RNA, and its derivatives can interfere with nucleic acid synthesis and function. researchgate.net The mechanism often involves the compound acting as an antimetabolite. tta.org.ua The structural similarity to natural pyrimidines allows it to be recognized by enzymes involved in nucleotide metabolism and DNA/RNA synthesis. nih.gov
The interaction can be two-fold. Initially, non-covalent interactions, such as hydrogen bonding and base stacking, can position the molecule within the nucleic acid structure. Subsequently, the reactive chloroethyl group can form covalent bonds, leading to alkylation of the nucleic acid bases. hmdb.ca This covalent modification can disrupt DNA replication and transcription, which is a common mechanism of action for alkylating agents. researchgate.net
Covalent Adduct Formation of this compound with Cellular Constituents
The presence of the 2'-chloroethylamino group confers alkylating properties to this compound, enabling it to form stable covalent bonds with nucleophilic centers in biological macromolecules. ebi.ac.uk This covalent modification is often the basis for its biological activity.
Alkylation Mechanisms of this compound with Nucleophilic Centers
The alkylation process initiated by nitrogen mustards, a class to which this compound belongs, typically proceeds through the formation of a highly reactive aziridinium (B1262131) ion. researchgate.netebi.ac.uk This intramolecular cyclization occurs via the elimination of a chloride ion. researchgate.net The resulting strained three-membered ring is a potent electrophile that can be readily attacked by nucleophiles.
In a biological context, the primary nucleophilic targets are the nitrogen and sulfur atoms in proteins and the nitrogen atoms in the bases of nucleic acids. researchgate.net For DNA, the N7 position of guanine (B1146940) is a particularly strong nucleophile and a frequent site of alkylation by nitrogen mustards. researchgate.net Alkylation can also occur at other sites, such as the N1 of adenine (B156593) and the N3 of cytosine. researchgate.net The formation of these adducts can lead to DNA damage, including cross-linking if a second chloroethyl group is present and reacts. hmdb.ca
Table of Potential Nucleophilic Targets for Alkylation:
| Macromolecule | Nucleophilic Center |
| DNA/RNA | N7 of Guanine, N1 of Adenine, N3 of Cytosine |
| Proteins | Cysteine (thiol group), Histidine (imidazole ring), Lysine (amino group) |
Identification of Adducts Formed by this compound in Model Systems
The identification and characterization of adducts formed by alkylating agents are crucial for understanding their mechanism of action. Mass spectrometry is a powerful technique for this purpose. nih.gov Both top-down and bottom-up mass spectrometry approaches can be used to identify covalent modifications on proteins. nih.gov In top-down analysis, the intact protein-adduct complex is analyzed, while in bottom-up proteomics, the protein is first digested into smaller peptides, which are then analyzed to pinpoint the exact site of modification. nih.govnih.gov
For nucleic acids, enzymatic or chemical cleavage followed by chromatographic and mass spectrometric analysis can reveal the identity and location of the alkylated bases. While specific studies identifying adducts of this compound were not found in the search results, the well-established reactivity of nitrogen mustards with DNA suggests that adducts with guanine and other bases are likely to be formed. hmdb.caresearchgate.net Further research using model systems with isolated DNA, RNA, or specific proteins would be necessary to definitively identify and characterize the adducts formed by this compound.
Enzymatic Biotransformation and Metabolism of this compound in Preclinical in vitro Models
The biotransformation of this compound, also known as Uracil mustard, is characterized more by its chemical reactivity than by extensive enzymatic metabolism. pharmacompass.comnih.gov As a nitrogen mustard derivative, its biological activity is intrinsically linked to the alkylating bis-(2-chloroethyl)amine moiety. pharmacompass.comnih.gov While some nitrogen mustards require metabolic activation to exert their cytotoxic effects, specific data regarding the enzymatic pathways for uracil mustard remains largely undocumented in publicly available research. nih.govbiointerfaceresearch.com
In vitro studies using human blood have shown that the compound is chemically unstable, with approximately 50% of the drug becoming undetectable within 30 minutes, suggesting rapid non-enzymatic degradation or reaction with blood components. pharmacompass.comnih.gov This high reactivity is central to its mechanism of action. smolecule.com
Detailed information identifying specific, stable metabolites of this compound resulting from enzymatic processes in preclinical in vitro models is not extensively available in the scientific literature. drugbank.com The primary transformation of the parent compound is believed to be its conversion into a reactive aziridinium cation through intramolecular cyclization, which is a chemical transformation fundamental to the alkylating action of nitrogen mustards. biointerfaceresearch.com This reactive intermediate then covalently bonds with cellular macromolecules, making the identification of conventional, excreted metabolites challenging. biointerfaceresearch.comresearchgate.net The focus of research has been on its adducts with DNA and other cellular components rather than on its metabolic breakdown products. smolecule.comdrugbank.com
The specific enzymes involved in the biotransformation of this compound are not well-defined. pharmacompass.comdrugbank.com Unlike other alkylating agents such as cyclophosphamide, which requires extensive hepatic metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP2B6, CYP3A4) for activation, the activation of uracil mustard is thought to be less dependent on such enzymatic systems and more on its intrinsic chemical reactivity in the physiological environment. nih.govdrugbank.com The antineoplastic effects are considered to be strictly a function of its bis-chloroethylamine moiety, which forms the reactive alkylating intermediate without necessitating significant enzymatic processing. pharmacompass.comsmolecule.com
| Attribute | Finding | Source(s) |
| Metabolic Activation | Requirement for metabolic activation is a common property of many monofunctional alkylating agents, but specific pathways for uracil mustard are not detailed. It is believed to act primarily through direct chemical reactivity. | pharmacompass.comnih.govbiointerfaceresearch.com |
| Key Metabolites | Specific metabolites are not well-documented. The active form is a reactive aziridinium ion intermediate. | biointerfaceresearch.comdrugbank.com |
| Enzymes Involved | No specific enzymes, such as CYPs or transferases, have been definitively identified for the metabolism of uracil mustard. | drugbank.comnih.govdrugbank.com |
| In Vitro Stability | In human blood in vitro, approximately 50% of the compound degrades or reacts within 30 minutes. | pharmacompass.comnih.gov |
Cellular Uptake and Intracellular Distribution Mechanisms of this compound in Research Cell Lines
The cellular uptake of this compound is facilitated by its structural similarity to the natural pyrimidine, uracil. chemicalbook.com Cancer cells, with their high rate of proliferation, have an increased demand for nucleic acid precursors, which is thought to enhance the uptake of the compound. chemicalbook.com
Once inside the cell, this compound, as an alkylating agent, does not confine itself to a single compartment. Early preclinical studies using radiolabeled uracil mustard provided significant insights into its intracellular fate. These investigations in rat models with Walker 256 carcinosarcoma demonstrated that the compound and/or its reactive intermediates distribute throughout the cell and bind to macromolecules in various subcellular fractions. nih.gov The primary binding sites for the compound are nucleic acids. drugbank.com The incorporation of the radiolabel was found to be more extensive in RNA than in DNA or proteins, with maximal incorporation generally observed within one hour of administration in the in vivo model. pharmacompass.comnih.gov
The table below summarizes findings on the intracellular distribution based on the specific activity of radiolabeled uracil mustard in various subcellular fractions of tumor, liver, and spleen tissues from tumor-bearing rats at different time points post-administration.
| Subcellular Fraction | Macromolecule | Tissue | Relative Specific Activity (Illustrative Trend) | Source(s) |
| Nucleus | DNA | Tumor, Spleen, Liver | Binds to DNA, with activity detected across all tissues. | nih.govdrugbank.com |
| RNA | Tumor, Spleen, Liver | Highest specific activity among macromolecules, indicating significant binding. | pharmacompass.comnih.gov | |
| Protein | Tumor, Spleen, Liver | Lower specific activity compared to nucleic acids. | pharmacompass.comnih.gov | |
| Microsomes | RNA | Tumor, Spleen, Liver | Significant binding observed. | nih.gov |
| Protein | Tumor, Spleen, Liver | Binding detected, but generally lower than in RNA. | nih.gov | |
| Cytoplasmic Sap | RNA | Tumor, Spleen, Liver | Binding detected across tissues. | nih.gov |
| Protein | Tumor, Spleen, Liver | Binding detected across tissues. | nih.gov |
Impact of this compound on Fundamental Cellular Homeostasis Mechanisms
The primary mechanism through which this compound disrupts cellular homeostasis is by acting as a potent alkylating agent, which directly damages the cell's genetic material and machinery for protein synthesis. smolecule.comncats.io This leads to a cascade of events that ultimately result in cell cycle arrest and apoptosis. chemicalbook.comncats.io
The core of its activity lies in the formation of covalent cross-links in DNA. drugbank.com After activation to its reactive aziridinium intermediate, the compound preferentially alkylates the N7 position of guanine and also reacts with cytosine moieties. pharmacompass.comdrugbank.com By forming these adducts, it can create both intrastrand and interstrand cross-links, which physically obstruct the DNA double helix. biointerfaceresearch.comdrugbank.com This structural distortion is a critical lesion that interferes with fundamental processes:
DNA Synthesis and Replication: The cross-linked DNA cannot serve as an effective template for DNA polymerase, leading to a potent inhibition of DNA replication. smolecule.comncats.io
RNA Transcription: The alkylation of the DNA template also interferes with the process of transcription, thereby inhibiting the synthesis of RNA. pharmacompass.comsmolecule.com
While the selective inhibition of DNA synthesis is the primary effect, at higher concentrations, this compound also suppresses cellular RNA and protein synthesis more broadly. smolecule.comdrugbank.comncats.io The disruption of these critical biosynthetic pathways prevents cell growth and division, fundamentally altering cellular homeostasis and triggering cell death pathways, particularly in rapidly dividing cells like those found in lymphatic malignancies. drugbank.comhmdb.ca
| Cellular Process Affected | Mechanism of Disruption | Consequence | Source(s) |
| DNA Replication | Alkylation of guanine and cytosine bases, leading to DNA cross-linking. | Inhibition of DNA synthesis. | smolecule.comdrugbank.comncats.io |
| RNA Transcription | DNA damage interferes with RNA polymerase function. | Inhibition of RNA synthesis. | pharmacompass.comsmolecule.com |
| Protein Synthesis | Suppression occurs, particularly at high drug concentrations, secondary to effects on RNA. | Disruption of cellular function and growth. | smolecule.comdrugbank.comncats.io |
| Cell Cycle Progression | DNA damage response activation. | Cell cycle arrest and induction of apoptosis. | smolecule.comchemicalbook.com |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 5 2 Chloroethyl Aminouracil Derivatives
Design Principles for Modulating 5-(2'-Chloroethyl)aminouracil Structure
The modulation of the this compound scaffold is guided by several key design principles aimed at optimizing its pharmacokinetic and pharmacodynamic properties. The structure can be conceptually divided into three key regions for modification: the uracil (B121893) ring, the C5-amino linker, and the 2'-chloroethyl alkylating arm.
The Uracil Scaffold: The uracil ring itself is a critical recognition element. Modifications at the N1 and N3 positions can influence solubility, membrane permeability, and metabolic stability. For instance, substitution at these positions has been explored in other uracil derivatives to enhance anti-inflammatory activity. nih.gov The keto groups at C2 and C4 are vital for molecular interactions, particularly hydrogen bonding with target macromolecules like DNA. nih.gov
The Alkylating Moiety: The 2'-chloroethyl group is the pharmacologically active component responsible for alkylation. A primary design strategy involves modifying this group to alter its reactivity. Replacing the single chloroethyl group with a bis(2-chloroethyl)amino moiety, as seen in the closely related Uracil Mustard, creates a bifunctional alkylating agent capable of cross-linking DNA, which can significantly enhance cytotoxicity. drugbank.comnih.gov Conversely, altering the length of the alkyl chain or replacing the chlorine with other leaving groups can fine-tune the compound's reactivity and half-life.
A study focused on generating new variants of Uracil Mustard highlighted the importance of maintaining the core cytotoxic moiety while modifying other parts of the structure to improve "drug-likeness," such as optimizing the polar surface area and Log P values for better absorption and distribution. journaljcti.com
Synthetic Libraries of this compound Analogues for SAR/QSAR Development
The systematic exploration of structure-activity relationships necessitates the synthesis of focused libraries of analogues. Synthetic strategies for creating libraries of this compound derivatives typically begin with 5-aminouracil (B160950) as a key starting material. nih.govnih.gov From this precursor, diverse analogues can be generated to probe the functional requirements for activity.
A general synthetic approach involves:
Synthesis of the Core: Starting with 5-aminouracil.
N-Alkylation: Introducing the 2'-chloroethyl group onto the 5-amino position.
Diversification: Modifying other positions on the uracil ring (N1, N3, C6) or on the 5-amino nitrogen. For example, reacting 5-aminouracil with various isothiocyanates can yield a library of thiourea derivatives, which can then be further cyclized. nih.gov Similarly, hybrid molecules incorporating azole rings have been synthesized to explore novel biological activities. nih.gov
An in-silico study designed a virtual library of 12 novel Uracil Mustard variants, demonstrating how computational methods can guide the development of synthetic libraries by pre-screening for desirable drug-like properties. journaljcti.com A conceptual library for SAR/QSAR development based on the this compound scaffold is presented below.
| Modification Site | Substituent Type | Rationale for Modification |
|---|---|---|
| N1-Position | Small alkyl (e.g., -CH₃), Benzyl | Modulate lipophilicity and membrane permeability. |
| N3-Position | Small alkyl (e.g., -CH₃), Acyl | Alter metabolic stability and hydrogen bonding potential. |
| C6-Position | Methyl, Halogen (e.g., -F, -Cl) | Introduce steric hindrance and alter electronic properties of the ring. |
| 5-Amino Group | -N(CH₂CH₂Cl)₂ (Uracil Mustard) | Introduce a second alkylating arm to enable DNA cross-linking. |
| 2'-Position | -CH₂CH₂F, -CH₂CH₂Br | Modify the reactivity of the alkylating agent. |
Quantitative Structure-Activity Relationships (QSAR) Modeling for this compound Scaffolds
QSAR studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. For alkylating agents like this compound, QSAR can elucidate the features that govern target recognition and reactivity.
A pivotal 3D-QSAR study was conducted on Uracil Mustard, a bifunctional analogue of this compound, to analyze its sequence specificity in alkylating DNA. nih.gov Using a method known as Hypothetical Active Site Lattice (HASL), researchers correlated the structures of 52 different guanine-containing 4-mer DNA sequences with the degree of alkylation.
The study revealed crucial insights:
Pre-alkylation Binding: The model indicated that a significant pre-alkylation binding event occurs between the Uracil Mustard molecule and the major groove of DNA.
Importance of Uracil Oxygens: This binding is facilitated by interactions between the oxygen atoms (O2 and O4) of the uracil ring and specific sites on the DNA bases. nih.gov
Sequence Specificity: The specificity of alkylation at a target guanine (B1146940) was significantly influenced by the bases on its 3' side. The NH2-O systems present in GC base pairs 3' to the target guanine were highly correlated with the extent of alkylation.
These findings suggest that the uracil portion of the molecule acts as a recognition element that positions the alkylating mustard group for a specific reaction with DNA.
| Structural Feature | Role in Activity | QSAR Correlation |
|---|---|---|
| Uracil O2/O4 Keto Groups | Participate in pre-alkylation binding within the DNA major groove. | Positively correlated with alkylation at specific sequences. |
| DNA Bases 3' to Target Guanine | Determine sequence specificity. | Significant contribution to the degree of alkylation. |
| NH₂-O Systems in adjacent GC pairs | Act as recognition/binding sites for the uracil moiety. | Significantly correlated with the degree of alkylation. |
| Nitrogen Mustard Moiety | Covalently bonds to Guanine-N7. | The dependent variable (endpoint of the reaction). |
Elucidation of Pharmacophore Models for this compound
A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific biological target. Based on the structural components and QSAR data for related uracil mustards, a putative pharmacophore model for this compound and its derivatives can be elucidated.
The key features of this pharmacophore would include:
Hydrogen Bond Acceptors (HBA): The two keto groups (at C2 and C4) on the uracil ring are critical hydrogen bond acceptors.
Hydrogen Bond Donors (HBD): The hydrogens on the N1 and N3 atoms of the uracil ring act as hydrogen bond donors.
Aromatic/Hydrophobic Feature: The planar uracil ring itself can participate in hydrophobic or pi-stacking interactions.
Electrophilic Center: The terminal carbon of the 2'-chloroethyl group, which becomes highly electrophilic upon the formation of an aziridinium (B1262131) ion, is the key feature for covalent bond formation.
The spatial arrangement of these features is critical. The uracil ring provides the specific recognition framework to correctly orient the flexible chloroethylamino side chain for reaction with its target, such as the N7 position of guanine in DNA. nih.gov
| Pharmacophoric Feature | Molecular Moiety | Putative Role in Target Interaction |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | C2=O and C4=O groups | Recognition and binding to the biological target (e.g., DNA bases). nih.gov |
| Hydrogen Bond Donor (HBD) | N1-H and N3-H groups | Recognition and binding to the biological target. |
| Aromatic/Hydrophobic Group | Planar Uracil Ring | General binding and positioning within the target site. |
| Electrophile/Alkylating Center | -CH₂CH₂Cl Side Chain | Forms a covalent bond with nucleophilic sites on the target (e.g., Guanine-N7). |
Influence of Substituent Effects on this compound's Molecular Interactions
Substituents on the Uracil Ring:
C6-Position: Introducing alkyl substituents at the C6-position can significantly affect the reactivity of 5-aminouracil derivatives. researchgate.net A bulky group at this position could sterically hinder the approach of the molecule to its target or alter the electronic nature of the pyrimidine (B1678525) ring.
N1 and N3-Positions: Alkylation or acylation at these positions primarily affects the molecule's lipophilicity and hydrogen-bonding capabilities. This can influence transport across cell membranes and interaction with target macromolecules. nih.gov
Substituents on the Alkylating Arm: The reactivity of the chloroethyl group is paramount. Its conversion to a bifunctional bis(2-chloroethyl) group, as in Uracil Mustard, dramatically changes the mode of action from mono-alkylation to cross-linking. drugbank.com Quantum chemistry studies on related systems show that substituents can influence hydrogen bond stability and the aromaticity of heterocyclic rings, which in turn alters the nature of intermolecular interactions. mdpi.com
| Position of Substitution | Substituent Type | Predicted Effect on Molecular Interaction |
|---|---|---|
| C6-Position | Electron-donating (e.g., -CH₃) | May increase electron density of the ring, potentially altering binding affinity. |
| C6-Position | Bulky group (e.g., -isopropyl) | May introduce steric hindrance, negatively impacting target binding. researchgate.net |
| N1/N3-Positions | Alkyl groups | Increases lipophilicity, potentially improving cell penetration but removes an H-bond donor site. |
| 5-Amino Group | Second Chloroethyl Group | Enables bifunctional alkylation and DNA cross-linking, increasing cytotoxicity. drugbank.com |
Analytical Methodologies for the Detection and Quantification of 5 2 Chloroethyl Aminouracil in Research Matrices
Chromatographic Techniques for 5-(2'-Chloroethyl)aminouracil Analysis
Chromatography is a powerful technique for separating and analyzing complex mixtures. For a compound like this compound, both liquid and gas chromatography, particularly when coupled with mass spectrometry, provide the high resolution and sensitivity required for detailed analysis in research settings.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like uracil (B121893) derivatives. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these analyses. In this approach, a non-polar stationary phase (such as C8 or C18) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. asianpubs.orgscielo.br
The separation of this compound from other components in a sample matrix is achieved based on its differential partitioning between the stationary and mobile phases. Detection is commonly performed using an ultraviolet (UV) detector, as the pyrimidine (B1678525) ring of the uracil structure exhibits strong absorbance in the UV region, typically around 254-265 nm. asianpubs.orgscielo.br Method development involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve a good resolution and a reasonable retention time, which is often around 6 minutes. nih.gov The method's validity is established through parameters like linearity, accuracy, precision, and sensitivity. asianpubs.orgnih.gov
Table 1: Typical HPLC Parameters for Analysis of Uracil Analogs
| Parameter | Typical Conditions | Source |
|---|---|---|
| Column | Reversed-phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) | asianpubs.orgnih.gov |
| Mobile Phase | Methanol:Water or Acetonitrile:Water mixtures | asianpubs.orgscielo.br |
| Flow Rate | 1.0 - 1.2 mL/min | asianpubs.orgnih.gov |
| Detection | UV at 254 nm or 265 nm | asianpubs.orgscielo.br |
| Linear Range | e.g., 0.1 - 100 µg/mL | asianpubs.orgscielo.brnih.gov |
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, this compound, due to its polarity and low volatility, is not directly suitable for GC analysis. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. Common derivatization methods include silylation, which replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups.
Once derivatized, the compound can be analyzed using a GC system equipped with a capillary column (e.g., a fused silica (B1680970) column like TG-5MS). researchgate.net The separation is based on the compound's boiling point and interaction with the stationary phase. The oven temperature is programmed to increase gradually to elute compounds over time. nih.gov GC is almost always paired with a mass spectrometer (GC-MS) for detection, which provides high sensitivity and structural information for identification. plantarchives.org
Hyphenated techniques, which couple a separation technique with a detection technique, offer superior analytical capabilities. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable tools for the definitive identification and quantification of compounds in complex biological matrices.
LC-MS/MS: This technique is particularly well-suited for analyzing uracil derivatives like this compound in biological fluids. nih.govsci-hub.se LC-MS/MS combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer. nih.govresearchgate.net For quantification, the triple quadrupole mass spectrometer is often operated in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. researchgate.net This involves monitoring a specific precursor-to-product ion transition, which significantly enhances selectivity and reduces background noise. sci-hub.seresearchgate.net This approach allows for very low limits of quantification, often in the ng/mL range. nih.govresearchgate.net
Table 2: Example LC-MS/MS Parameters for Uracil Analog Analysis
| Parameter | Typical Conditions | Source |
|---|---|---|
| Chromatography | UPLC/HPLC with C18 column | nih.govresearchgate.net |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govsci-hub.se |
| Detection Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | researchgate.netresearchgate.net |
| Sample Preparation | Protein precipitation followed by liquid-liquid extraction | nih.govresearchgate.net |
| Lower Limit of Quantification | 2-4 ng/mL | nih.gov |
GC-MS: As mentioned, GC-MS is used for the analysis of volatile or derivatized compounds. After separation on the GC column, the compounds enter the mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented. researchgate.net The resulting mass spectrum is a chemical fingerprint that can be used to identify the compound by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) database. researchgate.netplantarchives.org GC-MS is a powerful tool for profiling and identifying unknown components in a sample. plantarchives.orgnih.gov
Spectrophotometric Methods for this compound Detection
Spectrophotometric methods are based on the absorption of ultraviolet (UV) or visible light by a compound. These methods are generally simpler, faster, and less expensive than chromatographic techniques. nih.gov Uracil and its derivatives have a characteristic absorbance in the UV range due to their pyrimidine ring structure.
A direct UV spectrophotometric method would involve measuring the absorbance of a solution containing this compound at its wavelength of maximum absorbance (λmax), likely between 260 and 280 nm. However, the selectivity of this method can be low in complex matrices where other compounds may absorb at the same wavelength.
To improve selectivity, difference spectrophotometry or colorimetric assays can be developed. nih.govresearchgate.net A colorimetric assay would involve a chemical reaction that produces a colored product, whose absorbance can be measured in the visible region of the spectrum. nih.goved.gov For instance, methods have been developed for other compounds where the analyte reduces a metal ion, leading to the formation of a colored complex like Prussian blue. ed.gov While specific protocols for this compound are not widely published, established methods for similar molecules could be adapted. researchgate.net
Electrochemical Sensors for this compound
Electrochemical sensors offer an alternative approach for the detection of electroactive compounds. These methods are known for their high sensitivity, rapid response, low cost, and potential for miniaturization. nih.gov An electrochemical sensor for this compound could be developed based on its oxidation or reduction at the surface of a modified electrode.
The development of such a sensor often involves modifying a standard electrode (e.g., a screen-printed graphite (B72142) electrode) with materials like nanoparticles (e.g., CuFe2O4) that can enhance the electrochemical response and improve sensitivity and selectivity. nih.gov Analytical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to characterize the electrochemical behavior of the analyte and to perform quantitative analysis. nih.gov These sensors have shown promise for detecting other uracil derivatives, like 5-fluorouracil, with low detection limits in the micromolar (μM) range. nih.gov The principle could be extended to create a selective sensor for this compound for rapid screening purposes. nih.govresearchgate.net
Sample Preparation Strategies for this compound in Biological Research Matrices (e.g., cell extracts, tissue homogenates)
Effective sample preparation is a critical step before the analysis of this compound in complex biological matrices like cell extracts or tissue homogenates. The primary goals are to remove interfering substances (e.g., proteins, lipids), reduce matrix effects, and concentrate the analyte to a level suitable for detection.
Common sample preparation techniques include:
Protein Precipitation (PPT): This is a simple and common first step for biological fluids. It involves adding a precipitating agent, such as a cold organic solvent (e.g., methanol, acetonitrile) or a strong acid (e.g., trichloroacetic acid), to denature and precipitate the majority of proteins, which are then removed by centrifugation. researchgate.net
Liquid-Liquid Extraction (LLE): Following protein precipitation, LLE can be used for further purification and concentration. nih.gov This technique separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent (e.g., ethyl acetate). researchgate.net The analyte partitions into the organic phase, leaving water-soluble interferences behind.
Solid-Phase Extraction (SPE): SPE is a more selective and efficient technique than LLE. It uses a solid sorbent material packed in a cartridge to retain the analyte from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a different solvent. The choice of sorbent depends on the chemical properties of the analyte.
The selection of the appropriate sample preparation strategy depends on the complexity of the matrix, the concentration of the analyte, and the analytical technique being used. For sensitive and robust analysis by LC-MS/MS, a multi-step procedure involving both protein precipitation and LLE or SPE is often employed. nih.govsci-hub.se
Validation of Analytical Methods for this compound Research Applications
The validation of an analytical method for this compound involves a series of experiments designed to assess its performance characteristics. These characteristics ensure that the method is reliable and suitable for its intended application in a research environment. The key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that the analytical signal is not affected by structurally similar compounds or endogenous components of the research matrix (e.g., cell lysates, plasma). This is often achieved by analyzing blank matrix samples and samples spiked with potential interfering substances.
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. To establish linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area in chromatography) is then plotted against the concentration, and the relationship is typically evaluated by the correlation coefficient (r²) of the linear regression, which should ideally be close to 1.000.
Range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. The specified range for a particular research application will depend on the expected concentrations of this compound in the samples being analyzed.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of this compound is added to a matrix sample (spiked sample) and the percentage of the analyte recovered by the analytical method is calculated. Accuracy should be assessed at a minimum of three concentration levels covering the specified range.
Precision of an analytical method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or with different equipment.
Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a chromatographic method, for instance, these variations could include changes in the mobile phase composition, pH, column temperature, and flow rate.
The following tables illustrate the type of data that would be generated during the validation of a hypothetical analytical method for this compound.
Hypothetical Validation Data for an HPLC Method for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 1.0 | 15234 |
| 5.0 | 76170 |
| 10.0 | 151980 |
| 25.0 | 380550 |
| 50.0 | 759900 |
| 100.0 | 1521000 |
Linear Regression Equation: y = 15200x + 150
Correlation Coefficient (r²): 0.9998
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
|---|---|---|
| 5.0 | 4.95 | 99.0 |
| 50.0 | 50.8 | 101.6 |
| 90.0 | 89.1 | 99.0 |
| Concentration (µg/mL) | Intra-assay RSD (%) (n=6) | Inter-assay RSD (%) (n=6, 3 days) |
|---|---|---|
| 5.0 | 1.8 | 2.5 |
| 50.0 | 1.2 | 1.9 |
| 90.0 | 1.5 | 2.1 |
Computational Chemistry and Molecular Modeling Studies of 5 2 Chloroethyl Aminouracil
Quantum Chemical Calculations of 5-(2'-Chloroethyl)aminouracil
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and predicting the behavior of molecules.
The electronic structure of a molecule governs its chemical reactivity. For this compound, DFT methods, such as B3LYP, are suitable for optimizing the molecular geometry and calculating a range of electronic properties and reactivity descriptors. nih.gov These descriptors help in understanding the molecule's stability, reactivity, and potential sites for electrophilic and nucleophilic attack.
Key reactivity descriptors that would be calculated for this compound include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For related compounds like uramustine, these calculations provide insight into redox properties and ionization energies. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For a uracil (B121893) derivative, the carbonyl oxygens and the nitrogen atoms of the ring are expected to be regions of negative potential, while the amino protons would be areas of positive potential.
Global Reactivity Descriptors: Parameters such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω) can be derived from HOMO and LUMO energies. nih.gov These values quantify the molecule's resistance to charge transfer and its ability to accept electrons, providing a more quantitative measure of its reactivity.
Table 1: Hypothetical Reactivity Descriptors for this compound based on Analogues
| Descriptor | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Electronegativity (χ) | 3.85 | Measure of electron-attracting power |
| Chemical Hardness (η) | 2.65 | Resistance to change in electron configuration |
| Electrophilicity Index (ω) | 2.79 | Propensity to accept electrons |
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the structural characterization of the molecule.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of the molecule. These theoretical spectra, when compared with experimental FT-IR and FT-Raman data, allow for precise assignment of vibrational modes. journaljpri.com For 5-substituted uracils, characteristic peaks related to C=O stretching, N-H bending, and C-N stretching in the pyrimidine (B1678525) ring, as well as vibrations from the chloroethylamino side chain, would be identified. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.govjournaljpri.com These calculated values typically show good correlation with experimental data, aiding in the assignment of signals in the NMR spectrum. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate the UV-Vis absorption spectrum. journaljpri.com Studies on 5-aminouracil (B160950) show that substitutions on the uracil ring can significantly shift the absorption bands, and TD-DFT calculations can rationalize these spectral properties. nih.govsigmaaldrich.com
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Corresponding Functional Group/Transition |
| FT-IR | ~1700-1750 cm⁻¹ | C=O stretching vibrations |
| FT-IR | ~3100-3300 cm⁻¹ | N-H stretching vibrations |
| ¹³C NMR | ~150-165 ppm | Carbonyl carbons (C2, C4) |
| ¹H NMR | ~7.5-8.0 ppm | C6-H proton |
| UV-Vis | ~260-280 nm | π → π* electronic transition |
Molecular Dynamics Simulations of this compound in Simulated Biological Environments
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time in a simulated environment, such as in aqueous solution. acs.orgrsc.orgirb.hrresearchgate.net An MD simulation for this compound would typically involve placing the molecule in a box of water molecules and simulating its movements based on a chosen force field.
These simulations can reveal:
Hydration Shell: The structure and dynamics of water molecules surrounding the solute. Ab initio MD simulations of uracil in water have shown that the molecule is coordinated by a first hydration shell of up to nine water molecules, with specific hydrogen bonds to the amide and carbonyl groups. acs.org
Conformational Flexibility: The accessible conformations of the chloroethyl side chain and its flexibility. This is crucial for understanding how the molecule might orient itself when approaching a biological target.
Solvent Interactions: The stability and lifetime of hydrogen bonds between the molecule and surrounding water molecules. rsc.org This information is important for understanding its solubility and the energetic cost of desolvation upon binding to a target.
Docking Studies of this compound with Target Macromolecules (e.g., nucleic acids, enzymes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. For a compound like this compound, which is an analogue of a DNA alkylating agent, the primary macromolecular target is DNA itself. actascientific.comdrugbank.com
Interaction with DNA: Docking studies can predict how the molecule binds to the DNA double helix. Uracil derivatives are known to interact with DNA, often through intercalation between base pairs or by binding within the minor or major grooves. actascientific.comresearchgate.net The chloroethyl group is a reactive moiety capable of forming a covalent bond with nucleophilic sites on DNA bases, particularly the N7 position of guanine (B1146940), leading to DNA alkylation. hmdb.ca Docking simulations can help identify the most favorable non-covalent binding pose that precedes this covalent modification.
Interaction with Enzymes: Other potential targets include enzymes involved in nucleotide metabolism or DNA repair, such as uracil-DNA glycosylase (UNG) or topoisomerase. mdpi.commdpi.comnih.gov Docking studies can assess the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues of these enzymes. nih.gov
Table 3: Hypothetical Docking Results of this compound with a DNA Duplex
| Parameter | Result | Interpretation |
| Binding Mode | Minor Groove Binding | The molecule fits into the minor groove of the DNA. |
| Binding Energy | -7.5 kcal/mol | Indicates a favorable, spontaneous binding interaction. |
| Key Interactions | Hydrogen bonds with Guanine/Cytosine bases | The uracil ring forms H-bonds with the edges of DNA base pairs. |
| Alkylation Site Proximity | Chloroethyl group near N7 of Guanine | Favorable orientation for subsequent covalent bond formation. |
De Novo Design Strategies for this compound Analogues
De novo design involves the computational creation of novel molecules with desired properties. Starting with the this compound scaffold, these strategies can be employed to design analogues with potentially enhanced anticancer activity, improved selectivity, or better drug-like properties. mdpi.comresearchgate.netunilink.it
Design strategies could include:
Scaffold Hopping: Replacing the uracil core with other heterocyclic structures while maintaining the key pharmacophoric features.
Fragment-Based Growth: Modifying the chloroethylamino side chain by adding or replacing chemical groups to optimize interactions with the target. For instance, altering the length of the alkyl chain or replacing the chlorine with other halogens could modulate reactivity and binding affinity.
Substituent Modification: Adding various substituents to the uracil ring (e.g., at the N1 or N3 positions) to improve properties like solubility, cell permeability, or target specificity, as explored in studies of other pyrimidine derivatives. unomaha.eduresearchgate.net
Cheminformatics and Data Mining for this compound Related Chemical Space
Cheminformatics applies computational methods to analyze large datasets of chemical compounds. For this compound, these approaches can be used to explore its chemical space and guide drug discovery efforts.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comut.eeresearchgate.netqsardb.org By calculating molecular descriptors (e.g., physicochemical properties, topological indices) for a set of uracil derivatives with known anticancer activity, a predictive QSAR model can be developed. mdpi.comresearchgate.net This model could then be used to predict the activity of novel, unsynthesized analogues of this compound.
Database Mining and Similarity Searching: Chemical databases like ChEMBL or PubChem can be mined for compounds structurally similar to this compound. unomaha.edu Analyzing the known biological activities and properties of these similar compounds can provide insights into the potential targets and off-targets of the lead molecule.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. journaljpri.com For this compound and its designed analogues, predicting properties like Lipinski's rule-of-five compliance, solubility, and potential toxicity can help prioritize the most promising candidates for synthesis and experimental testing. researchgate.netguidetopharmacology.org
Advanced in Vitro Research Models for 5 2 Chloroethyl Aminouracil Investigation
Cell-Free Systems for Studying 5-(2'-Chloroethyl)aminouracil Interactions
Cell-free systems, such as in vitro transcription and translation (IVTT) assays, provide a powerful tool for investigating the direct molecular interactions of a compound in a controlled environment, devoid of cellular complexity like membrane transport and metabolic modification. These systems are particularly useful for determining if a compound directly targets fundamental processes like DNA replication, transcription, or protein synthesis.
For a compound like this compound, which contains a reactive alkylating group, a primary hypothesis is that it may directly interact with and damage DNA. A cell-free transcription assay can directly test this. nih.gov In such an assay, a specific DNA template (e.g., a plasmid containing a known gene promoter) is combined with purified RNA polymerase and nucleotide triphosphates. The resulting RNA transcript is then quantified. By introducing this compound, researchers can determine if it inhibits the production of full-length RNA transcripts. Furthermore, by analyzing the truncated RNA products, it is possible to map the precise DNA base sequences where the compound creates adducts that block the progression of RNA polymerase. nih.govresearchgate.net Studies with other DNA alkylating agents have successfully used this method to identify preferential binding sequences. nih.gov
Similarly, cell-free translation systems, often derived from rabbit reticulocyte lysates or HeLa cell extracts, can be used to assess any direct impact on protein synthesis. nih.govnih.govfishersci.com By adding this compound to a reaction mix containing a specific mRNA template, ribosomes, and amino acids, its effect on protein yield can be measured, helping to distinguish DNA damage from other potential mechanisms of cytotoxicity.
| Target DNA Sequence | Treatment Condition | Full-Length Transcript (%) | Major Blockage Sites |
| Gene X (G-C rich) | Vehicle Control | 100% | None |
| Gene X (G-C rich) | This compound | 35% | GG, AG sequences |
| Gene Y (A-T rich) | Vehicle Control | 100% | None |
| Gene Y (A-T rich) | This compound | 85% | Minor blockage at G |
This table represents hypothetical data from a cell-free transcription assay to illustrate how such a system could be used to identify the sequence-preferential DNA alkylating activity of this compound. The data shows a significant reduction in transcription from a G-C rich template, with blockage occurring at guanine-containing sequences, suggesting direct alkylation at these sites.
Two-Dimensional (2D) Cell Culture Models in this compound Research
Two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat plastic surface, remains a fundamental tool in drug discovery for initial cytotoxicity screening and mechanism of action studies. nih.gov This model is cost-effective, highly reproducible, and amenable to high-throughput screening (HTS), allowing for the rapid evaluation of a compound's activity against a large panel of cancer cell lines.
In the investigation of this compound, 2D cell culture would be the primary platform to assess its antiproliferative and cytotoxic effects. A standard approach involves treating various cancer cell lines with a range of concentrations of the compound and measuring cell viability after a set period (e.g., 72 hours) using assays like the MTT or MTS assay. The results are used to calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency. Screening against a diverse panel of cell lines, for instance from the NCI-60 panel, can reveal if the compound has broad activity or is selective for certain cancer types. For the related compound 5-(2-chloroethyl)-2'-deoxyuridine (B1202116) (CEDU), in vitro assays in primary rabbit kidney cells were used to determine its antiviral activity and host cell toxicity. asm.org
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| HCT-116 | Colon Carcinoma | 8.9 |
| A549 | Lung Carcinoma | 22.5 |
| U-87 MG | Glioblastoma | 5.4 |
| DU-145 | Prostate Carcinoma | 12.8 |
| BJ-1 | Normal Fibroblast | >100 |
This table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines and a normal cell line. The data illustrates how a 2D culture screen can establish potency and selectivity. The lower IC50 values in cancer lines compared to the normal fibroblast line would suggest a degree of cancer-selective cytotoxicity.
Three-Dimensional (3D) Cell Culture Systems (e.g., spheroids, organoids) for this compound Studies
While 2D cultures are invaluable for initial screening, they lack the complex cell-cell and cell-matrix interactions that characterize in vivo tumors. nih.gov Three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged to better recapitulate the physiological and architectural complexity of tumors. crownbio.com Spheroids are simple aggregates of cancer cells, while organoids can be derived from patient tumors (Patient-Derived Organoids or PDOs) and often retain the genetic and phenotypic heterogeneity of the original tissue. embopress.orgnih.gov
A critical finding from numerous studies is that cells grown in 3D are often significantly more resistant to chemotherapeutic agents compared to their 2D counterparts. mdpi.comnih.govresearchgate.netnih.gov This resistance is attributed to several factors inherent to the 3D structure, including limited drug penetration into the spheroid core, the presence of hypoxic regions, and altered gene expression profiles related to cell adhesion and survival. researchgate.net Therefore, testing this compound in 3D models would provide a more stringent and potentially more clinically predictive measure of its efficacy. Comparing the IC50 values obtained in 2D versus 3D cultures is a common method to quantify this difference in sensitivity. nih.govresearchgate.netresearchgate.net Studies on various anticancer drugs, including DNA-damaging agents, have consistently shown higher IC50 values in 3D models. nih.gov
| Cell Line | Model Type | IC50 (µM) | Fold-Resistance (3D vs. 2D) |
| HCT-116 | 2D Monolayer | 8.9 | - |
| HCT-116 | 3D Spheroid | 44.5 | 5.0x |
| U-87 MG | 2D Monolayer | 5.4 | - |
| U-87 MG | 3D Spheroid | 35.1 | 6.5x |
| Patient-Derived Colon Cancer | 3D Organoid | 62.3 | N/A |
This table provides a hypothetical comparison of the cytotoxic potency of this compound in 2D versus 3D culture models. The data illustrates the commonly observed phenomenon of increased drug resistance in 3D systems, highlighting their importance for more rigorous preclinical evaluation.
Microfluidic Platforms for High-Throughput Screening of this compound Interactions
Microfluidic platforms, often referred to as "organ-on-a-chip" technology, integrate cell culture with microscale fluid dynamics to create highly controlled and physiologically relevant microenvironments. nih.govmdpi.com These systems offer several advantages for drug evaluation, including low reagent consumption, precise control over concentration gradients, and the ability to co-culture multiple cell types in a dynamic flow environment. nih.govtue.nl
For the investigation of this compound, a microfluidic device could be designed to perform high-throughput cytotoxicity screening across hundreds of unique experimental conditions simultaneously. rsc.orgsemanticscholar.org Such a platform can generate precise concentration gradients of the compound to treat arrays of cultured cells, allowing for detailed dose-response analysis from a single experiment. nih.gov Furthermore, these platforms can be used to model more complex biological scenarios, such as the interaction of cancer cells with endothelial cells to study drug effects on tumor intravasation, or co-culture with liver cells to assess potential metabolic activation or detoxification of the compound. emulatebio.commdpi.comnih.gov This capability allows for a more holistic assessment of the compound's activity within a simulated physiological system. sciencedaily.com
| Parameter | Description |
| Platform | 128-chamber PDMS microfluidic chip |
| Cell Types | Monoculture (U-87 MG) or Co-culture (U-87 MG + HUVEC) |
| Compound Delivery | Perfusion flow with a 12-point concentration gradient |
| Flow Rate | 10 µL/hr (mimicking interstitial flow) |
| Incubation Time | 72 hours |
| Readout | Automated fluorescence microscopy (Live/Dead staining) |
| Data Output | Dose-response curves, IC50 values, morphological changes |
This table outlines the key parameters of a hypothetical high-throughput screening experiment for this compound using a microfluidic platform. This approach enables the rapid acquisition of detailed cytotoxicity data under more dynamic and physiologically relevant conditions than static well-plate assays.
Genetic Engineering Approaches for Modulating this compound Pathways in Research Models
Genetic engineering tools, most notably the CRISPR/Cas9 system, have revolutionized the study of drug mechanisms of action. drugtargetreview.com By enabling precise editing of the cellular genome—such as knocking out specific genes—researchers can identify the pathways that are essential for a drug's efficacy or that mediate resistance. nih.gov
Given that this compound is a uracil (B121893) analog with an alkylating moiety, its mechanism of action likely involves the induction of DNA damage and/or interference with DNA synthesis. Therefore, its cytotoxicity would be heavily influenced by the cell's DNA damage response (DDR) and repair capabilities. nih.govfrontiersin.org A powerful approach to investigate this is to perform a genome-wide CRISPR knockout screen. embopress.org In such a screen, a library of guide RNAs targeting every gene in the genome is introduced into a population of cancer cells. The cell population is then treated with a sublethal dose of this compound. Genes that are essential for surviving the drug's effects will be "depleted" from the population (negative selection), as cells with knockouts of these genes will die. Conversely, genes whose knockout confers resistance will become "enriched" (positive selection). youtube.com Identifying these depleted or enriched genes—particularly those involved in specific DNA repair pathways like base excision repair, nucleotide excision repair, or homologous recombination—can precisely define the mechanism of action and identify potential biomarkers of sensitivity or resistance. nih.govresearchgate.net
| Gene Knockout (DNA Repair Pathway) | Relative Cell Viability (Treated vs. Control) | Interpretation |
| Wild-Type (WT) | 50% | Baseline Sensitivity |
| UNG (Base Excision Repair) | 15% | Sensitization |
| XPA (Nucleotide Excision Repair) | 52% | No Significant Effect |
| BRCA2 (Homologous Recombination) | 25% | Sensitization |
| MGMT (Direct Reversal) | 95% | Resistance |
This table presents hypothetical data from a targeted CRISPR-based study on this compound. The results suggest that the Base Excision Repair and Homologous Recombination pathways are critical for repairing the DNA damage induced by the compound, as their knockout sensitizes cells to treatment. Conversely, knockout of the alkylguanine transferase MGMT confers resistance, suggesting it may be involved in activating the compound or that its absence allows other repair pathways to be more effective.
Future Directions and Emerging Research Avenues for 5 2 Chloroethyl Aminouracil
The foundational research into 5-(2'-Chloroethyl)aminouracil has established its significance as a molecule of interest. However, the trajectory of future investigations is moving towards the integration of advanced technologies and interdisciplinary approaches to unlock a more profound understanding of its molecular behavior and potential applications. Emerging research avenues are focused on leveraging cutting-edge tools to explore its biological interactions, design novel molecular structures, and harness its chemical properties in innovative ways.
Q & A
Q. What are the validated synthetic routes for 5-(2'-Chloroethyl)aminouracil, and how do reaction conditions influence product purity?
The synthesis typically involves alkylation of uracil derivatives using bis(2-chloroethyl)amine under controlled conditions. Key steps include:
- Condensation : Reaction of 5-aminouracil with bis(2-chloroethyl)amine in a polar aprotic solvent (e.g., DMF) at 60–80°C .
- Purification : Crystallization from methanol/ether mixtures to isolate the product, with purity confirmed via HPLC (≥98%) and melting point analysis (decomposes at ~190°C) .
Critical factors : Excess alkylating agent improves yield but increases byproducts (e.g., di-alkylated derivatives). Temperature control minimizes hydrolysis of the chloroethyl group .
Q. What is the primary mechanism of action of this compound as an alkylating agent?
The compound acts via DNA crosslinking :
- The chloroethyl groups form reactive aziridinium intermediates, which alkylate guanine residues at the N7 position, creating interstrand crosslinks. This disrupts DNA replication and triggers apoptosis .
- Evidence : In vitro assays using plasmid DNA and electrophoresis demonstrate dose-dependent crosslinking (IC₅₀: 10–20 µM in leukemia cell lines) .
Q. How is the stability of this compound characterized under physiological conditions?
- Hydrolysis kinetics : The chloroethyl group hydrolyzes in aqueous media (pH 7.4, 37°C) with a half-life of ~2 hours, forming inactive 5-(2-hydroxyethyl)aminouracil. Stabilizers like citrate buffer (pH 5.0) extend stability .
- Analytical methods : UV-Vis spectroscopy (λmax = 265 nm) and LC-MS monitor degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data across tumor models?
Discrepancies arise from:
Q. What molecular mechanisms drive resistance to this compound in solid tumors?
Resistance is linked to:
- DNA repair pathways : Overexpression of O⁶-methylguanine-DNA methyltransferase (MGMT) or homologous recombination (HR) proteins .
- Detoxification : Glutathione-S-transferase (GST)-mediated conjugation reduces intracellular alkylation capacity.
Mitigation strategies : - Co-administration with MGMT inhibitors (e.g., O⁶-benzylguanine) .
- Knockdown of GST isoforms via siRNA .
Q. What advanced analytical methods are used to quantify DNA adducts formed by this compound?
- ²³P-postlabeling : Detects alkylated guanine adducts at sensitivities of 1 adduct/10⁷ nucleotides .
- Mass spectrometry : LC-ESI-MS/MS with stable isotope-labeled internal standards (e.g., ¹⁵N-labeled DNA) improves accuracy .
Methodological Challenges & Solutions
Q. How can researchers optimize in vivo pharmacokinetic studies for this compound?
- Dosing : Intraperitoneal administration (10–20 mg/kg in mice) balances bioavailability and toxicity.
- Bioanalysis : Plasma samples analyzed via reverse-phase HPLC with fluorescence detection (LOQ: 50 ng/mL) .
Key parameter : Monitor urinary excretion of 5-(2-hydroxyethyl)aminouracil as a biomarker of metabolic clearance .
Q. What are the limitations of traditional cytotoxicity assays (e.g., MTT) for evaluating this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
